molecular formula C22H27N7O2 B10980387 N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B10980387
M. Wt: 421.5 g/mol
InChI Key: ULBMYMOGOYOENG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a synthetic small molecule characterized by a triazolopyridazine core fused with a piperidine-3-carboxamide moiety and a 4-acetylamino phenyl substituent. The 4-acetylamino phenyl group introduces hydrogen-bonding capacity, which could influence binding interactions in biological systems.

Properties

Molecular Formula

C22H27N7O2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H27N7O2/c1-14(2)21-26-25-19-10-11-20(27-29(19)21)28-12-4-5-16(13-28)22(31)24-18-8-6-17(7-9-18)23-15(3)30/h6-11,14,16H,4-5,12-13H2,1-3H3,(H,23,30)(H,24,31)

InChI Key

ULBMYMOGOYOENG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts

Scientific Research Applications

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-b]pyridazine core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: N-(4-Chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Key Differences :

  • Substituent Variation: The 4-acetylamino phenyl group in the target compound is replaced by a 4-chlorobenzyl group in this analog.
  • Synthetic Accessibility: The chlorobenzyl analog (MolPort-006-813-969) is cataloged as a commercially available research compound, suggesting robust synthetic routes, whereas the acetylamino variant may require specialized acetylation steps .

Table 1: Physicochemical and Structural Comparison

Parameter Target Compound Chlorobenzyl Analog
Molecular Formula C₂₄H₂₈N₆O₂ C₂₃H₂₆ClN₅O
Molecular Weight 456.53 g/mol 447.94 g/mol
Key Substituent 4-Acetylamino phenyl 4-Chlorobenzyl
LogP (Predicted) ~3.1 (moderate polarity) ~3.8 (higher lipophilicity)
Potential Targets Kinases, GPCRs Kinases, ion channels
Heterocyclic Variant: Triazine-Based Analog from

The compound described in features a triazine core instead of triazolopyridazine, with multiple dimethylamino and pyrrolidin-1-yl substituents. Key Differences:

  • Substituent Complexity: The triazine analog includes bulky dimethylamino and hydroxymethyl groups, which may hinder blood-brain barrier penetration compared to the target compound’s compact acetylamino group.
  • Solubility : The triazine derivative’s polar pyrrolidin-1-yl and hydroxymethyl groups likely enhance aqueous solubility relative to the target compound’s carboxamide-piperidine system .

Table 2: Functional Group Impact on Bioactivity

Feature Target Compound Triazine Analog
Hydrogen-Bond Donors 2 (acetylamino NH, carboxamide NH) 4 (hydroxymethyl, amide NH)
Aromatic System Triazolopyridazine (fused) Triazine (non-fused)
Predicted Metabolic Stability Moderate (triazole resistance to oxidation) Lower (triazine susceptibility to hydrolysis)

Biological Activity

N-[4-(acetylamino)phenyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Acetylamino group : Enhances binding affinity and specificity.
  • Triazolopyridazine core : Provides unique interactions with biological targets.

The molecular formula is C18H20N6OC_{18}H_{20}N_{6}O with a molecular weight of approximately 358.5 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The triazolopyridazine core has been shown to modulate various cellular processes through:

  • Enzyme inhibition : It may inhibit protein kinases or other enzymes, disrupting signaling pathways essential for cell proliferation and survival.
  • Receptor modulation : The compound can bind to specific receptors, altering their activity and potentially leading to therapeutic effects.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Similar compounds have demonstrated significant anticancer properties by inhibiting tumor growth and metastasis .
  • Antimicrobial Properties : The triazole moiety is known for its antimicrobial effects, making this compound a candidate for further exploration in infectious disease treatment .
  • CNS Activity : Some derivatives have shown potential as anxiolytics and antidepressants, indicating possible neuropharmacological applications .

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare it with related compounds. Below is a summary table of selected compounds featuring similar structural motifs and their reported activities:

Compound NameStructure FeaturesKey Biological Activities
Savolitinibc-Met inhibitorAnticancer
LamotrigineTriazine derivativeAntiepileptic
TirapazamineTriazine derivativeAntitumor
BACE-1 InhibitorsVarious scaffoldsAlzheimer's treatment

Study 1: Inhibition of c-Met Kinase

A study explored the inhibition of c-Met kinase by compounds similar to this compound. Results indicated that modifications on the triazole ring significantly affected binding affinity and inhibitory potency. The most effective derivatives exhibited IC50 values in the nanomolar range .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-containing compounds. The results showed that certain derivatives effectively inhibited bacterial growth at low concentrations, suggesting potential for development as novel antibiotics .

Study 3: CNS Activity Assessment

Research assessing the CNS activity of triazole derivatives indicated promising anxiolytic effects in animal models. Behavioral tests demonstrated reduced anxiety-like behavior following administration of compounds structurally related to this compound .

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